molecular formula C14H21N3O2 B1492069 Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097963-22-7

Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492069
CAS No.: 2097963-22-7
M. Wt: 263.34 g/mol
InChI Key: WCUIWPOMJJLDBB-UHFFFAOYSA-N
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Description

Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a synthetically designed pyridazine derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Pyridazine cores are recognized as privileged structures in the design of novel therapeutic agents due to their widespread biological potential . This specific compound, incorporating a 2,6-dimethylpiperidin-1-yl moiety, is of significant interest for the exploration of new chemical entities, particularly in the development of receptor modulators and enzyme inhibitors. Researchers can utilize this ester as a key synthetic intermediate for further elaboration; the ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, which are commonly featured in active pharmaceutical ingredients . The structural framework of this compound suggests potential for investigation across a range of biological targets, consistent with related compounds that have shown promise in therapeutic areas such as oncology and central nervous system disorders . Its primary research value lies in its versatility as a building block for constructing more complex molecules and in the pharmacological profiling of new pyridazine derivatives. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUIWPOMJJLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
  • Introduction of the Ethyl Ester Group : Esterification reactions using ethanol and appropriate catalysts are employed.
  • Attachment of the Piperidine Moiety : Nucleophilic substitution reactions introduce the piperidine derivative to the pyridazine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, which can lead to various biological effects including:

  • Inhibition of Enzymatic Activity : By binding to enzymes, it may prevent substrate binding and subsequent catalytic activity.
  • Receptor Modulation : The compound could act as a ligand for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxicity in various cancer cell lines and have been shown to induce apoptosis. A notable study highlighted that a related compound exhibited superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells . This suggests that this compound may also possess similar anticancer properties.

Neuroprotective Effects

Research indicates that compounds with piperidine moieties can exhibit neuroprotective effects. For example, studies have shown that certain piperidine derivatives inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . The potential for this compound to exhibit similar effects warrants further investigation.

Data Table: Biological Activities Overview

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits cholinesterase
Enzyme InhibitionBinds to active sites of enzymes

Case Studies

  • Cytotoxicity Assessment : A study conducted on various piperidine derivatives demonstrated that modifications in structure significantly impacted cytotoxicity levels against different cancer cell lines. The findings suggest that compounds with similar structures to this compound could have enhanced anticancer properties .
  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds with structural similarities to this compound showed promising results in reducing amyloid-beta aggregation and improving cognitive function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate, a comparative analysis with structurally analogous compounds is essential. Key analogs include:

  • Ethyl 6-piperidinylpyridazine-3-carboxylate (lacking methyl groups on piperidine).
  • Mthis compound (methyl ester variant).
  • Ethyl 6-morpholinopyridazine-3-carboxylate (piperidine replaced by morpholine).

Structural and Electronic Comparisons

Computational and crystallographic analyses reveal distinct differences:

Compound Pyridazine Ring Planarity Piperidine Conformation LogP (Calculated) Dipole Moment (D)
This compound Planar Equatorial methyl groups 2.45 4.12
Ethyl 6-piperidinylpyridazine-3-carboxylate Slightly distorted Axial H atoms 1.98 3.89
Mthis compound Planar Equatorial methyl groups 2.30 4.05
Ethyl 6-morpholinopyridazine-3-carboxylate Planar Chair conformation 1.75 5.20

The dimethylpiperidine substituent enhances hydrophobicity (higher LogP) compared to morpholine or unsubstituted piperidine analogs. The equatorial methyl groups in the title compound reduce steric strain, as confirmed by SHELX-refined crystallographic data .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

  • If the pyridazine ring at the 6-position bears a good leaving group (e.g., halogen such as chlorine or bromine), the nucleophilic piperidine nitrogen can displace the leaving group under basic or neutral conditions.

  • Typical reaction conditions involve heating the pyridazine derivative with 2,6-dimethylpiperidine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction monitoring is done by Thin Layer Chromatography (TLC) and purification by column chromatography.

Palladium-Catalyzed Cross-Coupling

  • In cases where direct nucleophilic substitution is challenging, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed.

  • The pyridazine derivative bearing a halogen at the 6-position undergoes cross-coupling with 2,6-dimethylpiperidine in the presence of a palladium catalyst, base (e.g., potassium carbonate), and ligand in an inert atmosphere.

  • This method allows mild conditions and good selectivity.

Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel with eluent mixtures such as ethyl acetate and hexane.

  • Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), Mass Spectrometry (MS), and sometimes crystallographic analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of 2,6-dimethylpiperidine Cyclization of 2,2-dimethyl-1,3-propanediol with ammonia Chair conformation favored
2 Preparation of ethyl pyridazine-3-carboxylate Cyclization of hydrazine with β-dicarbonyl compounds Ester group introduced at C-3
3 Halogenation or activation at pyridazine C-6 Halogenation with appropriate reagents (e.g., NBS) Prepares for nucleophilic attack
4 Coupling of piperidine to pyridazine SNAr or Pd-catalyzed amination in DMF or DMSO Base and heat or catalyst needed
5 Purification Column chromatography (silica gel, ethyl acetate/hexane) Ensures product purity
6 Characterization NMR, MS, crystallography Confirms structure and quality

Research Findings and Observations

  • The choice of coupling method (SNAr vs. Pd-catalyzed amination) depends on the leaving group and reaction conditions. Pd-catalyzed methods provide higher yields and milder conditions but require expensive catalysts.

  • The 2,6-dimethyl substitution on the piperidine ring influences the steric environment, possibly affecting reaction rates and selectivity. Careful control of temperature and stoichiometry is necessary to optimize yields.

  • Purification by column chromatography with ethyl acetate/hexane mixtures is standard, with monitoring by TLC to ensure removal of unreacted starting materials and side products.

  • Spectroscopic data confirm the successful substitution at the 6-position of the pyridazine ring, with characteristic chemical shifts corresponding to the piperidine methyl groups and the ethyl ester moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate

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